![molecular formula C7H7ClN4S B13676314 7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)
7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds at room temperature by simply mixing the reagents, followed by water extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as ammonia, to form derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Ammonia in DMSO or methanolic solution is commonly used for substitution reactions.
Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products Formed
Scientific Research Applications
7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Neuroprotection and Anti-inflammatory: The compound has shown promising neuroprotective and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Antimicrobial: The compound exhibits antimicrobial activity, which can be useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine involves the inhibition of specific molecular pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also exhibits CDK2 inhibitory activity and has been studied for its anticancer effects.
Uniqueness
7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its combined neuroprotective, anti-inflammatory, and anticancer properties. Its ability to inhibit multiple molecular pathways makes it a versatile compound for various therapeutic applications.
Properties
Molecular Formula |
C7H7ClN4S |
---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
7-chloro-3-methyl-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H7ClN4S/c1-4-10-11-6-3-5(8)9-7(13-2)12(4)6/h3H,1-2H3 |
InChI Key |
PDGSVUGVOGEGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=NC(=C2)Cl)SC |
Origin of Product |
United States |
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